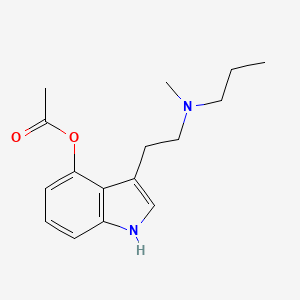

4-acetoxy MPT

Description

Properties

IUPAC Name |

[3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECCEKYTLKWWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001343219 | |

| Record name | 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173386-55-3 | |

| Record name | 4-Acetoxy-N-methyl-n-propyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173386553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETOXY-N-METHYL-N-PROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28FL93BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine, commonly known as 4-AcO-MPT, is a synthetic psychedelic substance belonging to the tryptamine (B22526) class. Structurally, it is the acetate (B1210297) ester of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) and a homolog of the well-known psychedelic compound 4-AcO-DMT (psilacetin).[1] Like other 4-acetoxy-tryptamines, 4-AcO-MPT is considered a prodrug to its phenolic analog, 4-HO-MPT, which is believed to be the primary active compound responsible for its psychoactive effects.[1] This conversion is thought to occur in the body via hydrolysis catalyzed by esterase enzymes.

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and available experimental data for 4-AcO-MPT, intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Properties

4-AcO-MPT is characterized by an indole (B1671886) core substituted at the 4-position with an acetoxy group, and a side chain at the 3-position containing a tertiary amine with methyl and propyl substituents.

| Property | Value | Reference |

| IUPAC Name | [3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate | [1] |

| Synonyms | 4-Acetoxy-MPT, 4-acetoxy-N-methyl-N-propyltryptamine | [1] |

| CAS Number | 2173386-55-3 | [1][2] |

| Molecular Formula | C₁₆H₂₂N₂O₂ | [1][2] |

| Molar Mass | 274.36 g/mol | [1] |

| SMILES | CCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | [1] |

| InChI | 1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3 | [1] |

| Appearance | Fumarate salt is a solid |

Pharmacology

The pharmacological effects of 4-AcO-MPT are primarily attributed to its activity as a serotonin (B10506) receptor agonist, with a particular affinity for the 5-HT₂A receptor. As a prodrug, its in vivo effects are largely mediated by its active metabolite, 4-HO-MPT.

Pharmacodynamics

4-AcO-MPT is believed to act as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are thought to be mediated through agonist activity at the 5-HT₂A receptor, a common mechanism for classic hallucinogens.

Quantitative data on the receptor binding affinities (Ki values) of 4-AcO-MPT are limited in the publicly available scientific literature. However, a study by Glatfelter et al. (2023) screened a variety of tryptamines against a panel of receptors and reported that 4-AcO-MPT has a notable affinity for the histamine (B1213489) H₁ receptor, comparable to its affinity for some serotonin receptors.[3] A comprehensive table of Ki values for 4-AcO-MPT across a wide range of receptors is not yet available. For comparative purposes, the binding affinities of the structurally related compound 4-AcO-DMT are provided below.

| Receptor | 4-AcO-DMT Ki (nM) |

| 5-HT₁A | 130 |

| 5-HT₂A | 93 |

| 5-HT₂C | 234 |

| SERT | >10,000 |

Data for 4-AcO-DMT from Gatch et al. (2021) and is intended for comparative purposes only.

A study by Klein et al. (2021) investigated the in vitro functional activity of 4-AcO-MPT at human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors using a calcium mobilization assay. The results are summarized in the table below.

| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| h5-HT₂A | 118 | 98.4 |

| h5-HT₂B | 22.8 | 100 |

| h5-HT₂C | 243 | 91.2 |

Data from Klein et al. (2021)

These data indicate that 4-AcO-MPT is a full agonist at these serotonin receptor subtypes, with the highest potency observed at the 5-HT₂B receptor.

Pharmacokinetics

Specific pharmacokinetic studies on 4-AcO-MPT in humans have not been published. As a prodrug, it is expected to be rapidly deacetylated in vivo to form 4-HO-MPT. The onset and duration of effects would be influenced by the rate of this conversion.

In Vivo Studies

The primary in vivo model used to assess the psychedelic potential of tryptamines is the head-twitch response (HTR) in rodents, which is a behavioral proxy for 5-HT₂A receptor activation.

Head-Twitch Response (HTR) in Mice

The study by Klein et al. (2021) also evaluated the ability of 4-AcO-MPT to induce the head-twitch response in C57BL/6J mice.

| Compound | ED₅₀ (mg/kg) |

| 4-AcO-MPT | 1.83 |

Data from Klein et al. (2021)

The ability of 4-AcO-MPT to induce the HTR in mice is consistent with its agonist activity at the 5-HT₂A receptor and supports its classification as a psychedelic compound.

Experimental Protocols

Synthesis

A general method for the synthesis of 4-acetoxy tryptamine prodrugs involves the O-acetylation of the corresponding 4-hydroxy tryptamine. While a specific, detailed protocol for 4-AcO-MPT is not widely published, a general procedure can be adapted from the synthesis of similar compounds. A common method for the synthesis of the precursor 4-HO-MPT would involve the reduction of the corresponding glyoxylamide, which can be prepared from 4-benzyloxyindole. The final acetylation step can be achieved using acetic anhydride.

Analytical Methodology

A general protocol for the analysis of tryptamines by GC-MS, which can be adapted for 4-AcO-MPT, is as follows:

-

Sample Preparation: Dissolve the analyte in a suitable organic solvent (e.g., methanol (B129727) or chloroform).

-

Instrument: Agilent gas chromatograph with a mass selective detector.

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280 °C.

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280-300 °C at 10-12 °C/min, and hold for a final period.

-

MS Parameters: Scan range of 40-550 amu in electron ionization (EI) mode.

For structural elucidation, NMR spectroscopy is essential. A general protocol for acquiring a ¹H NMR spectrum of a tryptamine salt is:

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard such as tetramethylsilane (B1202638) (TMS).

-

Instrument: 400 MHz NMR spectrometer.

-

Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

In Vitro Functional Assay: Calcium Mobilization

This assay is used to determine the potency and efficacy of a compound at Gq-coupled receptors like the 5-HT₂A receptor.

-

Cell Line: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.

-

Compound Addition: Add varying concentrations of 4-AcO-MPT to the cells.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

In Vivo Behavioral Assay: Head-Twitch Response (HTR)

-

Animals: Use male C57BL/6J mice.

-

Drug Administration: Administer 4-AcO-MPT via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at various doses.

-

Observation: Place the mice in individual observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

-

Quantification: Manually or automatically score the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.

-

Data Analysis: Plot the number of head twitches against the drug dose to generate a dose-response curve and determine the ED₅₀ value.

Signaling Pathways and Experimental Workflows

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like 4-HO-MPT (the active metabolite of 4-AcO-MPT) primarily initiates the Gq/G₁₁ signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Recent research also suggests the involvement of biased agonism and intracellular 5-HT₂A receptors in the actions of psychedelic tryptamines.

Experimental Workflow for Head-Twitch Response Assay

The following diagram illustrates a typical workflow for conducting a head-twitch response (HTR) study in mice to assess the psychedelic-like effects of a test compound such as 4-AcO-MPT.

Conclusion

4-Acetoxy-N-methyl-N-propyltryptamine is a synthetic tryptamine that acts as a serotonin receptor agonist, with prominent effects at the 5-HT₂A receptor. In vitro and in vivo data support its classification as a psychedelic compound, likely acting as a prodrug for 4-HO-MPT. While current research provides valuable insights into its functional activity, further studies are needed to fully characterize its receptor binding profile, pharmacokinetics, and metabolic fate. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the properties of this and other novel psychoactive compounds.

References

4-acetoxy MPT as a prodrug for 4-HO-MPT

An In-Depth Technical Guide on 4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) as a Prodrug for 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT)

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine, commonly known as 4-acetoxy-MPT, is a synthetic tryptamine (B22526) that is structurally related to other psychedelic compounds like psilacetin (4-AcO-DMT).[1] It is considered a prodrug for the pharmacologically active compound 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), also known as meprocin.[1][2] A prodrug is an inactive or less active compound that is metabolized in the body into its active form. The primary advantage of a prodrug strategy, particularly with 4-substituted tryptamines, is often to improve stability and bioavailability, masking the more labile phenolic hydroxyl group of the active metabolite with an ester.[3][4]

This technical guide provides a comprehensive overview of 4-acetoxy-MPT, focusing on its conversion to 4-HO-MPT, the pharmacology of the active metabolite, and the experimental methodologies used to characterize these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Properties

A clear distinction between the prodrug and its active metabolite is fundamental. The key chemical properties of 4-acetoxy-MPT and 4-HO-MPT are summarized below.

| Property | 4-acetoxy-MPT | 4-HO-MPT (Meprocin) |

| IUPAC Name | [3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate (B1210297) | 3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol |

| Formula | C₁₆H₂₂N₂O₂ | C₁₄H₂₀N₂O |

| Molar Mass | 274.364 g·mol⁻¹ | 232.327 g·mol⁻¹ |

| CAS Number | 2173386-55-3 | 77872-42-5 (hydrochloride) |

| Synonyms | 4-Acetoxy-N-methyl-N-propyltryptamine | 4-Hydroxy-N-methyl-N-propyltryptamine, Meprocin |

Prodrug Conversion Mechanism

4-acetoxy-MPT is converted to its active form, 4-HO-MPT, through a straightforward hydrolysis reaction. This biotransformation is primarily catalyzed by esterase enzymes present in the blood, liver, and other tissues.[3][] The acetate group at the 4-position of the indole (B1671886) ring is cleaved, revealing the phenolic hydroxyl group, which is crucial for pharmacological activity at serotonin (B10506) receptors. This process is analogous to the in vivo conversion of psilocybin to psilocin and 4-AcO-DMT to psilocin.[6][7][8]

Caption: Prodrug activation of 4-acetoxy-MPT.

Pharmacology of 4-HO-MPT

The psychedelic effects of 4-acetoxy-MPT are attributable to the pharmacological actions of its active metabolite, 4-HO-MPT.

Mechanism of Action

4-HO-MPT is a serotonergic psychedelic that acts as a non-selective serotonin receptor agonist.[2] Its primary mechanism of action, responsible for its psychedelic effects, is agonism at the serotonin 5-HT₂A receptor.[2][9] Activation of this receptor is a hallmark of classic hallucinogens like psilocin and LSD.[10][11] 4-HO-MPT also interacts with other serotonin receptors, including 5-HT₂B and 5-HT₂C, which may modulate its overall pharmacological profile.[2]

Receptor Binding and Functional Activity

Quantitative data on the interaction of 4-HO-MPT with various serotonin receptors provide insight into its potency and selectivity. While comprehensive binding profiles are still emerging, available data for 4-HO-MPT and related compounds highlight its significant affinity for 5-HT receptors. Studies have shown that 4-hydroxy compounds generally exhibit higher binding affinity across 5-HT receptor targets compared to their 4-acetoxy analogues.[12]

| Compound | Receptor | Assay Type | Value (nM) |

| 4-HO-MPT | 5-HT₂A | Ca²⁺ Mobilization (EC₅₀) | 16.0 |

| 4-HO-MPT | 5-HT₂B | Ca²⁺ Mobilization (EC₅₀) | 13.0 |

| 4-HO-MPT | 5-HT₂C | Ca²⁺ Mobilization (EC₅₀) | 39.0 |

| 4-AcO-MPT | 5-HT₂A | Ca²⁺ Mobilization (EC₅₀) | 260 |

| Psilocin | 5-HT₂A | Ca²⁺ Mobilization (EC₅₀) | 5.9 |

Note: Data derived from studies on psilocybin analogues. EC₅₀ is the half-maximal effective concentration.

The data clearly illustrate that O-acetylation reduces the in vitro 5-HT₂A potency by approximately 10- to 20-fold.[8]

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.[10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the profound perceptual and cognitive changes associated with psychedelic compounds.[11][13]

Caption: Downstream signaling cascade of 4-HO-MPT at the 5-HT₂A receptor.

Pharmacokinetics

Specific pharmacokinetic data for 4-acetoxy-MPT and 4-HO-MPT in humans are not available in the scientific literature. However, the profile can be inferred from closely related compounds like psilocybin and its active metabolite, psilocin. Following oral administration, psilocybin is rapidly dephosphorylated to psilocin.[14][15] Similarly, 4-acetoxy-MPT is expected to be rapidly and efficiently hydrolyzed to 4-HO-MPT.

The pharmacokinetic parameters of psilocin after oral psilocybin administration are presented below for comparative purposes.

| Parameter | Value Range | Description |

| Tₘₐₓ (Time to Peak) | 1.8 - 4 hours | Time to reach maximum plasma concentration. |

| Cₘₐₓ (Peak Conc.) | Dose-dependent (e.g., 16 ng/mL at 0.3 mg/kg) | Maximum plasma concentration achieved. |

| t₁/₂ (Half-life) | 1.5 - 4 hours | Time for plasma concentration to reduce by half. |

| Bioavailability | ~53% (for psilocin from psilocybin) | Fraction of dose reaching systemic circulation. |

Source: Data compiled from systematic reviews of psilocybin pharmacokinetics.[16][17]

Experimental Protocols

Characterizing the prodrug nature and pharmacological activity of compounds like 4-acetoxy-MPT involves a series of established in vitro and in vivo experiments.

General Synthesis of 4-acetoxy-MPT

A plausible synthesis of 4-acetoxy-MPT involves the acetylation of 4-HO-MPT.

-

Starting Material: 4-HO-MPT.

-

Reagent: Acetic anhydride (B1165640) or acetyl chloride.

-

Solvent: An aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Base: A non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) is used to neutralize the acid byproduct.

-

Procedure: 4-HO-MPT is dissolved in the solvent, and the base is added. The acetylating agent is then added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the reaction. The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure 4-acetoxy-MPT.

In Vivo Behavioral Assay: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is predictive of hallucinogenic potential in humans.[1][8][18]

-

Subjects: Typically, male C57BL/6J mice are used.

-

Drug Administration: 4-acetoxy-MPT, 4-HO-MPT, or a vehicle control is administered to the mice, usually via intraperitoneal (IP) injection.[8] A range of doses is tested to establish a dose-response curve.

-

Observation: Immediately after injection, mice are placed individually in observation chambers (e.g., clear polycarbonate cages). Their behavior is recorded or observed by a trained experimenter for a set period (e.g., 30-60 minutes).

-

Data Collection: The number of head twitches (rapid, involuntary side-to-side head movements) is counted for each animal.

-

Analysis: The data are analyzed to determine the dose-dependent effect of the compound on HTR frequency. The ED₅₀ (the dose that produces 50% of the maximal response) is calculated to quantify the in vivo potency of the compound.[8]

| Compound | HTR Potency (ED₅₀ in µmol/kg) |

| 4-HO-MPT | 1.92 |

| 4-AcO-MPT | 1.41 |

| Psilocin | 0.81 |

Source: Data from HTR experiments in C57BL/6J mice.[8]

Interestingly, while O-acetylation significantly reduces in vitro potency, it has little effect on in vivo HTR potency, supporting the hypothesis that these compounds act as prodrugs that are efficiently converted to their 4-hydroxy metabolites in the body.[8]

Caption: A typical workflow for assessing the in vivo activity of 4-acetoxy-MPT.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the functional activity of a compound at Gq-coupled receptors like 5-HT₂A by detecting downstream calcium release.[8]

-

Cell Culture: A stable cell line (e.g., HEK 293) expressing the human 5-HT₂A receptor is cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence upon binding to free Ca²⁺.

-

Compound Addition: The cells are exposed to various concentrations of the test compound (e.g., 4-HO-MPT).

-

Signal Detection: A specialized instrument, such as a FLIPR (Fluorometric Imaging Plate Reader), is used to monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: Concentration-response curves are generated, and the EC₅₀ and Eₘₐₓ (maximum effect) values are calculated to determine the potency and efficacy of the compound as a receptor agonist.

Conclusion

4-acetoxy-MPT serves as a classic example of a prodrug for the serotonergic psychedelic 4-HO-MPT. The available data strongly support the hypothesis that it is efficiently deacetylated in vivo by esterases to release its pharmacologically active metabolite.[8] The active compound, 4-HO-MPT, is a potent agonist at 5-HT₂A receptors, which mediates its psychedelic-like effects, as demonstrated by in vivo models like the head-twitch response in mice.[8][18] While O-acetylation markedly decreases in vitro potency at serotonin receptors, its minimal impact on in vivo potency underscores the effectiveness of the prodrug strategy.[8] Further research, particularly pharmacokinetic studies in humans, is necessary to fully elucidate the clinical potential and safety profile of this compound. This guide provides a foundational understanding for professionals engaged in the study of novel psychoactive substances and the development of next-generation therapeutics.

References

- 1. 4-AcO-MPT - Wikipedia [en.wikipedia.org]

- 2. 4-HO-MPT - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Psilocin - Wikipedia [en.wikipedia.org]

- 7. 4-AcO-MET - Wikipedia [en.wikipedia.org]

- 8. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.psychonautwiki.org [m.psychonautwiki.org]

- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Escalating Doses of Oral Psilocybin in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. crb.wiscweb.wisc.edu [crb.wiscweb.wisc.edu]

- 16. mdpi.com [mdpi.com]

- 17. Clinical Pharmacokinetics of Psilocin After Psilocybin Administration: A Systematic Review and Post-Hoc Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

The Mechanism of Action of 4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-acetoxy-N-methyl-N-propyltryptamine, commonly known as 4-acetoxy MPT, is a synthetic tryptamine (B22526) that is structurally related to the psychedelic compound psilocin. Emerging research indicates that this compound functions as a prodrug, undergoing in vivo biotransformation to its active metabolite, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). The primary mechanism of action of 4-HO-MPT is agonism at serotonin (B10506) receptors, with a notable affinity for the 5-HT₂A receptor, which is centrally implicated in the induction of psychedelic effects. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and processes.

The Prodrug Hypothesis: Conversion to 4-HO-MPT

The central tenet of this compound's mechanism of action is its role as a prodrug for the more pharmacologically active compound, 4-HO-MPT.[1][2] It is hypothesized that the acetoxy group at the 4-position of the indole (B1671886) ring is labile and susceptible to hydrolysis by esterase enzymes in the body, such as carboxylesterases, revealing the phenolic hydroxyl group of 4-HO-MPT. This biotransformation is critical for the compound's psychoactive effects.

While direct in vivo metabolic studies for this compound are not extensively detailed in the current literature, the prodrug model is strongly supported by several lines of evidence:

-

Comparative Pharmacology: Studies on a range of 4-acetoxy tryptamines consistently demonstrate that their 4-hydroxy analogues exhibit significantly higher binding affinities and functional potencies at key serotonergic receptors.[3]

-

In Vivo Potency: The in vivo effects of 4-acetoxy tryptamines, such as the induction of the head-twitch response (HTR) in rodents, are often comparable in potency to their 4-hydroxy counterparts, suggesting efficient conversion to the active metabolite.[4]

-

Metabolic Studies of Analogues: Research on the in vitro metabolism of structurally similar compounds, such as 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), has shown that ester hydrolysis to the corresponding 4-hydroxy metabolite is a primary metabolic pathway.[5]

The proposed metabolic activation of this compound is a critical first step in its pharmacological cascade.

References

- 1. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. | Semantic Scholar [semanticscholar.org]

- 5. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 4-Acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT) is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin. As a member of the 4-acetoxy class of tryptamines, it is widely considered to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). This document provides a comprehensive overview of the current scientific understanding of the pharmacological profile of 4-AcO-MPT, intended for an audience of researchers, scientists, and drug development professionals. The information presented herein is based on available preclinical data and is intended to serve as a technical guide for future research and development.

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine, also known as 4-Acetoxy-MPT, is a lesser-known synthetic psychedelic tryptamine.[1] Structurally related to the well-characterized psychedelic 4-AcO-DMT (psilacetin), 4-AcO-MPT is presumed to exert its primary pharmacological effects through its conversion to the active metabolite, 4-HO-MPT.[1] This conversion is thought to occur via in vivo hydrolysis of the acetate (B1210297) ester. The psychedelic effects of tryptamines are primarily mediated by their agonist activity at serotonin (B10506) 2A (5-HT2A) receptors.[2] This guide summarizes the available quantitative data on the receptor binding affinity and in vivo functional activity of 4-AcO-MPT, details the experimental protocols used in these assessments, and visualizes the key pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-AcO-MPT and its active metabolite, 4-HO-MPT, to provide a comparative pharmacological profile.

Table 1: Receptor Binding Affinity of 4-AcO-MPT and 4-HO-MPT

| Receptor | 4-AcO-MPT Kᵢ (nM) | 4-HO-MPT Kᵢ (nM) |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 1,180 | 126 |

| 5-HT₁ₑ | >10,000 | 1,460 |

| 5-HT₂ₐ | 1,210 | 113 |

| 5-HT₂ₙ | 489 | 36 |

| 5-HT₂ₒ | 2,750 | 250 |

| 5-HT₅ₐ | 1,810 | 200 |

| 5-HT₆ | 1,840 | 1,230 |

| 5-HT₇ | 8,910 | 1,110 |

| Adrenergic Receptors | ||

| α₂ₐ | >10,000 | >10,000 |

| α₂ₙ | 240 | 1,570 |

| α₂ₒ | 1,290 | 1,510 |

| Dopamine Receptors | ||

| D₃ | >10,000 | 891 |

| Histamine Receptors | ||

| H₁ | 372 | 162 |

| Transporters | ||

| SERT | >10,000 | 851 |

Data sourced from Glatfelter et al., 2023.[3]

Table 2: In Vivo Functional Activity of 4-AcO-MPT and 4-HO-MPT (Head-Twitch Response in Mice)

| Compound | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) |

| 4-AcO-MPT | 0.55 | 1.41 |

| 4-HO-MPT | 0.67 | 1.92 |

Data sourced from Klein et al., 2021.[2]

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity (Kᵢ) of 4-AcO-MPT and its analogs for a range of neurotransmitter receptors and transporters.

-

Preparation of Cell Membranes: Cell membranes from HEK or CHO cells stably expressing the receptor of interest are prepared.

-

Competition Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (4-AcO-MPT or 4-HO-MPT).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[3]

Head-Twitch Response (HTR) in Mice

To assess the in vivo 5-HT₂ₐ receptor agonist activity of 4-AcO-MPT, which is a behavioral proxy for hallucinogenic potential in humans.

-

Animals: Male C57BL/6J mice are typically used for this assay.

-

Drug Administration: 4-AcO-MPT, dissolved in a suitable vehicle (e.g., saline), is administered to the mice, usually via intraperitoneal (IP) injection.

-

Observation Period: Immediately after injection, individual mice are placed in an observation chamber (e.g., a clear cylindrical container).

-

HTR Recording: The number of head-twitches is recorded for a specified period, typically 30-60 minutes. A head-twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head.

-

Data Analysis: The total number of head-twitches is counted for each mouse. Dose-response curves are generated, and the ED₅₀ value (the dose that produces 50% of the maximal response) is calculated using non-linear regression.[2]

Calcium Mobilization Assay

To determine the in vitro functional activity (potency and efficacy) of a compound as an agonist at Gq-coupled receptors, such as the 5-HT₂ₐ receptor.

-

Cell Culture: HEK-293 cells stably expressing the human 5-HT₂ₐ receptor are cultured in a suitable medium.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. This dye will fluoresce upon binding to intracellular calcium.

-

Compound Addition: The plate is placed in a fluorescence plate reader. Increasing concentrations of the test compound (e.g., 4-AcO-MPT) are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates a rise in intracellular calcium levels, signifying receptor activation.

-

Data Analysis: The peak fluorescence response at each compound concentration is determined. Dose-response curves are generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) values are calculated.[2]

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Metabolic Activation and 5-HT₂ₐ Receptor Signaling of 4-AcO-MPT

Caption: Proposed metabolic and signaling pathway of 4-AcO-MPT.

Diagram 2: Experimental Workflow for In Vivo Head-Twitch Response Assay

Caption: Workflow for the mouse head-twitch response assay.

Diagram 3: Logical Relationship of Prodrug Activity

References

The Prodrug Relationship of 4-Acetoxy-MPT to Psilocybin and Psilocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical and pharmacological relationships between 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT), psilocybin, and psilocin. Both 4-acetoxy-MPT and psilocybin are prodrugs that undergo in vivo hydrolysis to their respective psychoactive metabolites, 4-hydroxy-N-methyl-N-propyltryptamine (4-hydroxy-MPT or meprocin) and psilocin. This guide details their comparative chemical structures, metabolic pathways, and receptor binding profiles. Experimental protocols for key assays are provided, and signaling pathways are visualized to elucidate the mechanisms of action of these psychedelic compounds. All quantitative data are summarized in comparative tables for ease of reference.

Introduction

Psilocybin, the naturally occurring psychedelic compound found in mushrooms of the Psilocybe genus, has garnered significant interest for its therapeutic potential in treating various psychiatric disorders. Upon ingestion, psilocybin is rapidly dephosphorylated to its active metabolite, psilocin. Psilocin is a potent agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is believed to mediate its profound effects on perception, mood, and consciousness.

Analogous to the psilocybin-psilocin relationship, 4-acetoxy-MPT is a synthetic tryptamine (B22526) that is considered a prodrug of the psychoactive compound 4-hydroxy-MPT. This guide explores the parallels and differences between these two prodrug-drug pairs, providing a comprehensive resource for researchers in the field of psychedelic science and drug development.

Chemical Structures

The chemical structures of 4-acetoxy-MPT, 4-hydroxy-MPT, psilocybin, and psilocin are presented below. All are tryptamine derivatives, characterized by an indole (B1671886) ring attached to an ethylamine (B1201723) side chain.

-

Psilocybin: 4-Phosphoryloxy-N,N-dimethyltryptamine

-

Psilocin: 4-Hydroxy-N,N-dimethyltryptamine

-

4-Acetoxy-MPT: 4-Acetoxy-N-methyl-N-propyltryptamine

-

4-Hydroxy-MPT: 4-Hydroxy-N-methyl-N-propyltryptamine

Synthesis of 4-acetoxy-N-methyl-N-propyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-acetoxy-N-methyl-N-propyltryptamine, a psychedelic compound belonging to the tryptamine (B22526) class. Due to its structural similarity to psilocin and other psychoactive tryptamines, this compound is of significant interest for research in neuroscience and pharmacology. This document outlines a probable synthetic route, details experimental protocols for key transformations based on analogous compounds, presents available analytical data, and discusses its presumed mechanism of action. The information is intended to support researchers and professionals engaged in the study of novel psychoactive substances.

Introduction

4-acetoxy-N-methyl-N-propyltryptamine is a synthetic tryptamine that is structurally related to the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). Like many other 4-acetoxy tryptamines, it is believed to act as a prodrug for its corresponding 4-hydroxy analogue, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1] The primary mechanism of action for these compounds is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is responsible for their hallucinogenic effects.[1][2] The N-methyl-N-propyl substitution on the amine is expected to modulate the compound's potency, duration of action, and metabolic profile compared to more common analogues like psilacetin (4-acetoxy-N,N-dimethyltryptamine).

Proposed Synthesis Pathway

The overall proposed synthesis workflow is depicted below:

Caption: Proposed multi-step synthesis workflow for 4-acetoxy-N-methyl-N-propyltryptamine.

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis of structurally similar tryptamine derivatives. Researchers should exercise appropriate caution and optimize conditions as necessary.

Synthesis of 4-Benzyloxy-N-propyltryptamine

This procedure is adapted from the synthesis of 4-benzyloxy-N-isopropyltryptamine.[3]

-

Preparation of N-Propyl-4-benzyloxy-3-indoleglyoxylamide: To a solution of 4-benzyloxyindole in anhydrous diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the resulting mixture at 0°C for several hours. Subsequently, add n-propylamine dropwise. Allow the reaction to warm to room temperature and stir overnight. The resulting precipitate can be collected by filtration.

-

Reduction to 4-Benzyloxy-N-propyltryptamine: The intermediate glyoxylamide is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). The reaction should be performed under an inert atmosphere and quenched carefully.

N-Methylation of 4-Benzyloxy-N-propyltryptamine

The secondary amine can be methylated to the tertiary amine using various methods. The Eschweiler-Clarke reaction is a common method for N-methylation.[5]

-

Eschweiler-Clarke Reaction: Treat 4-benzyloxy-N-propyltryptamine with an excess of formic acid and formaldehyde. The mixture is heated to drive the reaction to completion. After cooling, the reaction is basified and the product is extracted with an organic solvent.

Synthesis of 4-Acetoxy-N-methyl-N-propyltryptamine

This final step involves the deprotection of the benzyl (B1604629) group followed by acetylation of the resulting phenol. A one-pot procedure has been described for the analogous conversion of 4-benzyloxy-N,N-dimethyltryptamine to 4-acetoxy-N,N-dimethyltryptamine.[4]

-

Catalytic Hydrogenation and Acetylation: In a suitable solvent such as benzene (B151609) or ethyl acetate (B1210297), dissolve 4-benzyloxy-N-methyl-N-propyltryptamine. Add sodium acetate and acetic anhydride. The mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.

Quantitative Data

Specific quantitative data for the synthesis of 4-acetoxy-N-methyl-N-propyltryptamine, such as reaction yields and purity, are not extensively reported in the literature. The following table provides expected data based on syntheses of analogous compounds.

| Parameter | Expected Value/Range | Notes |

| Molecular Formula | C16H22N2O2 | [1][6] |

| Molar Mass | 274.36 g/mol | [1][6] |

| Overall Yield | Not Reported | Yields for analogous multi-step tryptamine syntheses can vary significantly. |

| Purity | >98% | For analytical reference standards.[6] |

Analytical Characterization

The identity and purity of 4-acetoxy-N-methyl-N-propyltryptamine would be confirmed using standard analytical techniques. Expected data, based on the closely related analogue 4-acetoxy-N-methyl-N-isopropyltryptamine, are summarized below.[7]

| Technique | Expected Observations |

| 1H NMR | Characteristic signals for the indole (B1671886) ring protons, the ethyl side chain, the N-methyl and N-propyl groups, and the acetyl group. |

| GC-MS | A distinct retention time and a mass spectrum showing the molecular ion peak (m/z = 274) and characteristic fragmentation patterns. |

| FTIR | Absorption bands corresponding to N-H stretching of the indole, C-H stretching of alkyl groups, C=O stretching of the ester, and aromatic C-C stretching. |

Pharmacological Profile and Signaling Pathway

Receptor Binding Profile

4-acetoxy-N-methyl-N-propyltryptamine is presumed to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1] 4-HO-MPT is a potent agonist at multiple serotonin receptors, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] It is the interaction with the 5-HT2A receptor that is believed to mediate the compound's psychedelic effects.[2]

Signaling Pathway

The activation of the 5-HT2A receptor by psychedelic tryptamines initiates a downstream signaling cascade. The primary pathway involves the coupling of the receptor to the Gq/G11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in altered neuronal excitability and gene expression.

Caption: Presumed 5-HT2A receptor signaling pathway for 4-hydroxy-N-methyl-N-propyltryptamine.

Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and pharmacology of 4-acetoxy-N-methyl-N-propyltryptamine based on the available scientific literature for this compound and its close analogues. While a complete, validated synthesis has not been published, the proposed pathway offers a viable route for its preparation for research purposes. Further studies are warranted to fully elucidate the pharmacological and toxicological profile of this novel tryptamine derivative.

References

- 1. 4-AcO-MPT - Wikipedia [en.wikipedia.org]

- 2. 4-HO-MPT - Wikipedia [en.wikipedia.org]

- 3. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. caymanchem.com [caymanchem.com]

- 7. swgdrug.org [swgdrug.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-acetoxy MPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT) is a synthetic tryptamine (B22526) that has garnered interest within the scientific community for its potential psychoactive effects. As a structural analog of psilocybin and other tryptamines, it is believed to act as a prodrug to 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), exerting its primary pharmacological effects through interaction with the serotonergic system. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of action.

Physical and Chemical Properties

This compound is categorized as a tryptamine and is recognized for its potential as a hallucinogen, an effect substantiated by head-twitch response (HTR) studies in mice.[1] It is primarily intended for research and forensic applications.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-[2-(methylpropylamino)ethyl]-1H-indol-4-yl acetate (B1210297) | [1] |

| Synonyms | 4-acetoxy-N-methyl-N-propyltryptamine | [1] |

| CAS Number | 2173386-55-3 | [1] |

| Molecular Formula | C₁₆H₂₂N₂O₂ | [1] |

| Molecular Weight | 274.4 g/mol | [1] |

| Melting Point | Not reported in the literature | |

| Boiling Point | Not reported in the literature | |

| pKa | Not reported in the literature | |

| UV λmax | 223 nm | [1] |

| Purity | ≥98% (as an analytical reference standard) | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 3 years at -20°C | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Acetonitrile (B52724) | 10 mg/mL | [1] |

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

| Ethanol | 0.5 mg/mL | [1] |

Synthesis

A probable synthetic pathway is the O-acetylation of 4-HO-MPT. This can be achieved by reacting 4-HO-MPT with an acetylating agent such as acetic anhydride (B1165640) in the presence of a suitable base to neutralize the acetic acid byproduct.

Stability and Degradation

This compound is reported to be stable for at least three years when stored at -20°C.[1] As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield its primary metabolite, 4-HO-MPT. This hydrolysis is a key aspect of its function as a prodrug. The in vivo conversion is likely facilitated by esterase enzymes present in the body.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

This protocol is adapted from established methods for the analysis of similar tryptamines.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water). A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 223 nm and 280 nm.

-

Sample Preparation: Dissolve the this compound standard or sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol is based on established methods for the forensic analysis of tryptamines.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 280°C at a rate of 15°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of 40-550 m/z.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent like methanol (B129727) or ethyl acetate at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general guideline for obtaining ¹H and ¹³C NMR spectra.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and degradation pathways of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy MPT), a synthetic tryptamine (B22526). Due to the limited availability of data specific to this compound, this document leverages data from closely related structural analogs, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) and 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), to provide insights into its expected chemical behavior.

Introduction

This compound, also known as 4-acetoxy-N-methyl-N-propyltryptamine, is a psychedelic compound belonging to the tryptamine family.[1] It is structurally related to psilocybin and is considered a prodrug to the pharmacologically active 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1] The defining structural feature is the acetoxy group at the 4-position of the indole (B1671886) ring, which is susceptible to hydrolysis. Understanding the stability and degradation of this compound is critical for its use as an analytical reference standard, in forensic applications, and for research in pharmacology and drug development.[2]

Chemical Stability

The stability of this compound is influenced by storage conditions, pH, and the presence of enzymes. While specific quantitative stability studies on this compound are not widely published, information from suppliers and analogous compounds provides guidance.

2.1. Storage Stability

As an analytical reference material, this compound is reported to be stable for at least three years when stored at -20°C.[2] Long-term stability is best maintained in an anhydrous solid form or dissolved in a non-aqueous solvent like acetonitrile (B52724).

2.2. pH-Dependent Stability and Hydrolysis

The primary non-metabolic degradation pathway for this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by both acid and base. Studies on the closely related 4-AcO-DMT have shown that it readily hydrolyzes to psilocin (4-HO-DMT), particularly under basic conditions.[3] It is highly probable that this compound undergoes a similar pH-dependent hydrolysis to its active metabolite, 4-HO-MPT. This instability in aqueous solutions, especially at non-neutral pH, is a critical consideration for analytical method development and in vitro studies.

Degradation and Metabolic Pathways

This compound is expected to undergo extensive metabolism, primarily initiated by the hydrolysis of the acetate (B1210297) ester. This biotransformation is likely rapid and extensive, as observed with analogous compounds.

3.1. Primary Degradation: Ester Hydrolysis

The principal degradation pathway is the enzymatic or spontaneous hydrolysis of the 4-acetoxy group to yield the corresponding phenol, 4-HO-MPT.[1] This is a common feature of 4-acetoxy tryptamines, which are often considered prodrugs of their 4-hydroxy counterparts.[4] In a study involving the related compound 4-AcO-DiPT incubated with human hepatocytes, the parent compound was almost completely converted to 4-OH-DiPT within three hours, highlighting the lability of the ester group in a biological matrix.[5]

Caption: Primary degradation pathway of this compound via ester hydrolysis.

3.2. Subsequent Metabolic Pathways (Phase I and Phase II)

Following the initial hydrolysis to 4-HO-MPT, further metabolism is anticipated based on studies of 4-HO-MPT and other tryptamines.[6] These subsequent pathways involve both Phase I and Phase II reactions to increase the polarity of the molecule and facilitate its excretion.

Expected subsequent metabolic reactions for the resulting 4-HO-MPT include:

-

N-dealkylation: Removal of the methyl or propyl group from the tertiary amine.

-

N-oxidation: Oxidation of the tertiary amine to form an N-oxide.

-

O-glucuronidation: Conjugation of a glucuronic acid moiety to the 4-hydroxy group.

-

O-sulfation: Conjugation of a sulfate (B86663) group to the 4-hydroxy group.

A study on the in vitro metabolism of 4-OH-MPT identified N-demethylation, N-oxidation, O-glucuronidation, and O-sulfation as metabolic pathways, with 4-OH-MPT-glucuronide being the most prominent metabolite.[6]

Caption: Predicted subsequent metabolic pathways of 4-HO-MPT.

Quantitative Stability Data

Quantitative data on the degradation kinetics of this compound is scarce in peer-reviewed literature. The table below summarizes the available information and data from a closely related analog.

| Compound | Condition | Observation | Data Type | Reference |

| This compound | Storage at -20°C | Stable for ≥ 3 years | Supplier Data | [2] |

| 4-AcO-DiPT | Incubation with human hepatocytes for 3 hours | Peak area reduced by a factor of 375 compared to 0-hour incubation | Semi-Quantitative | [5] |

| 4-AcO-DMT | Basic solution (Ammonium Hydroxide) | Increased formation of psilocin with stronger base | Qualitative | [3] |

| 4-AcO-DMT | GC injection port at 200°C | Thermally stable, no significant decomposition to psilocin | Qualitative | [3] |

Experimental Protocols

Detailed experimental protocols for assessing the stability and metabolism of this compound are not published. However, the following protocol, adapted from a study on 4-AcO-DiPT, provides a robust methodology for investigating its metabolic fate in human hepatocytes.[5][7]

5.1. Protocol: In Vitro Metabolism of this compound in Human Hepatocytes

Objective: To identify the metabolites of this compound after incubation with human hepatocytes.

Materials:

-

This compound

-

Pooled cryopreserved human hepatocytes

-

Serum-free Williams' Medium E (sWME)

-

24-well culture plates

-

Ice-cold acetonitrile

-

Liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) system

Methodology:

-

Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Resuspend the cells in sWME to a final concentration of 2 × 10^6 viable cells/mL.

-

Incubation: In a 24-well plate, combine 250 µL of the hepatocyte suspension with 250 µL of a 20 µmol/L solution of this compound in sWME. Prepare control samples (0-hour incubation) by immediately stopping the reaction.

-

Reaction: Incubate the plate at 37°C for a specified time course (e.g., 0, 1, and 3 hours).

-

Reaction Quenching: Stop the metabolic reactions by adding 500 µL of ice-cold acetonitrile to each well.

-

Sample Preparation: Centrifuge the samples to pellet cell debris and proteins. Collect the supernatant for analysis.

-

LC-HRMS/MS Analysis: Analyze the supernatant using a reversed-phase LC-HRMS/MS system in both positive and negative ionization modes to detect the parent compound and its potential metabolites.

-

Data Analysis: Process the raw data using metabolite identification software. Compare the chromatograms and mass spectra from the incubated samples to the 0-hour control to identify new peaks corresponding to metabolites. Characterize the metabolites based on their accurate mass, fragmentation patterns, and retention times.

Caption: Experimental workflow for in vitro metabolism of this compound.

Conclusion

The stability of this compound is a critical factor for its handling, analysis, and interpretation in research settings. The primary degradation pathway is the hydrolysis of the 4-acetoxy ester group to form 4-HO-MPT. This conversion is expected to be rapid in biological systems, positioning this compound as a prodrug. Subsequent metabolism of 4-HO-MPT likely involves N-dealkylation, N-oxidation, and conjugation reactions such as glucuronidation and sulfation. While quantitative stability data for this compound is limited, the methodologies and metabolic pathways of structurally similar tryptamines provide a strong framework for its characterization. Further studies are warranted to establish a detailed and quantitative stability profile for this compound.

References

- 1. 4-AcO-MPT - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Psilocin - The "real deal" or an extraction byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 5. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PlumX [plu.mx]

- 7. "Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Prof" by Sara Malaca, Marilyn A Huestis et al. [jdc.jefferson.edu]

In Vivo Conversion of 4-Acetoxy-N-methyl-N-propyltryptamine (4-Acetoxy-MPT) to 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo conversion of the synthetic tryptamine (B22526) 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) to its psychoactive metabolite, 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). Drawing upon research on analogous acetylated tryptamines, this document outlines the metabolic pathway, extrapolated pharmacokinetic parameters, and detailed experimental protocols for studying this bioconversion. Included are visualizations of the metabolic and signaling pathways, as well as a generalized experimental workflow, to facilitate further research in this area.

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) is a synthetic tryptamine that is structurally related to psilocybin and other psychedelic compounds. It is widely considered to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), a psychoactive serotonergic agonist.[1] The in vivo conversion of 4-acetoxy-MPT to 4-HO-MPT is a critical step in its pharmacological activity, as the acetyl group is believed to be rapidly hydrolyzed by esterase enzymes in the body. This process is analogous to the well-documented conversion of psilocybin to psilocin and 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) to 4-hydroxy-N,N-dimethyltryptamine (4-HO-DMT or psilocin).[2][3] Understanding the dynamics of this conversion is essential for predicting the pharmacokinetic and pharmacodynamic profile of 4-acetoxy-MPT and for the development of related compounds for potential therapeutic applications.

Metabolic Pathway

The primary metabolic pathway for the activation of 4-acetoxy-MPT is the hydrolysis of the acetate (B1210297) ester at the 4-position of the indole (B1671886) ring to yield the active metabolite, 4-HO-MPT. This reaction is catalyzed by non-specific esterases present in the blood and various tissues.[2]

Following its formation, 4-HO-MPT is expected to undergo further phase II metabolism, primarily through glucuronidation, which is a common metabolic fate for tryptamines with a hydroxyl group.

Pharmacokinetic Data (Extrapolated from Analogs)

Direct pharmacokinetic studies on 4-acetoxy-MPT are not currently available in the scientific literature. However, data from its close analog, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), can provide valuable estimates for its in vivo behavior. Studies in rodents have shown that 4-AcO-DMT is rapidly converted to psilocin (4-HO-DMT), with significant serum concentrations of the active metabolite observed as early as 15 minutes post-administration.[4] The half-life of 4-AcO-DMT has been reported to be approximately 14.7 minutes in mice, with the elimination half-life of the resulting psilocin being around 30 minutes.[2][4] It is important to note that while these values provide a useful reference, the different N-alkyl substituents of 4-acetoxy-MPT (methyl and propyl versus two methyl groups in 4-AcO-DMT) may influence its metabolic rate and overall pharmacokinetic profile.

| Parameter | 4-AcO-DMT (in mice) | 4-Acetoxy-MPT (Estimated) |

| Time to Peak Psilocin Concentration | ~15 minutes[4] | Likely rapid, within 30 minutes |

| Half-life of Prodrug | ~14.7 minutes[4] | Short, likely under 20 minutes |

| Half-life of Active Metabolite (Psilocin) | ~30 minutes[2] | Similar to other 4-hydroxy tryptamines |

| Bioavailability relative to Psilocybin | ~70%[2] | Unknown, requires experimental determination |

Experimental Protocols

The following is a generalized protocol for conducting an in vivo study to quantify the conversion of 4-acetoxy-MPT to 4-HO-MPT in a rodent model. This protocol is based on established methodologies for studying the metabolism of tryptamines.

Animal Model

-

Species: C57BL/6J mice are a common choice for psychedelic drug research due to their well-characterized genetics and behavioral responses.[5][6]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: A minimum of one week of acclimation to the housing facility is recommended before any experimental procedures.

Drug Administration

-

Formulation: 4-acetoxy-MPT should be dissolved in a suitable vehicle, such as sterile saline or a solution containing a small amount of a solubilizing agent like Tween 80, to ensure complete dissolution.

-

Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection is commonly used for systemic administration in rodents. Oral administration can also be considered to model human use, though bioavailability may be more variable.

-

Dosing: Dose selection should be based on preliminary dose-ranging studies to determine a dose that elicits a measurable pharmacological effect without causing significant distress to the animals.

Sample Collection

-

Blood Sampling: Serial blood samples can be collected at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) via tail vein or saphenous vein puncture.[4] For terminal studies, cardiac puncture can be used to collect a larger volume of blood.

-

Urine Collection: Urine can be collected using metabolic cages over a specified period (e.g., 24 hours) to assess the excretion of metabolites.

-

Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma. Plasma and urine samples should be stored at -80°C until analysis to prevent degradation of the analytes.

Analytical Methodology

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tryptamines and their metabolites in biological matrices due to its high sensitivity and selectivity.[7]

-

Sample Preparation: A protein precipitation step is typically required for plasma samples to remove interfering proteins.[8] This can be achieved by adding a cold organic solvent such as acetonitrile (B52724) or methanol. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

-

Chromatography: A C18 reversed-phase column is commonly used for the separation of tryptamines. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for 4-acetoxy-MPT and 4-HO-MPT should be optimized for maximum sensitivity.

Signaling Pathway of 4-HO-MPT

The psychoactive effects of 4-HO-MPT are believed to be mediated primarily through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1] As a tryptamine with a 4-hydroxy substitution, 4-HO-MPT is expected to act as a partial agonist at this receptor, leading to the activation of downstream signaling cascades that are thought to underlie the psychedelic experience.

Conclusion

While direct experimental data on the in vivo conversion of 4-acetoxy-MPT to 4-HO-MPT is limited, the existing literature on analogous compounds provides a strong basis for understanding this metabolic process. The rapid, esterase-mediated hydrolysis is a key feature that defines 4-acetoxy-MPT as a prodrug. The experimental protocols and analytical methods outlined in this guide provide a framework for future research to quantitatively characterize this conversion and to further elucidate the pharmacological profile of this and related compounds. Such studies are crucial for advancing our understanding of the structure-activity relationships of psychedelic tryptamines and for exploring their potential therapeutic applications.

References

- 1. 4-HO-MPT - Wikipedia [en.wikipedia.org]

- 2. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 3. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]

- 4. researchgate.net [researchgate.net]

- 5. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Neurochemical Profile of 4-Acetoxy-N-methyl-N-propyltryptamine (4-Acetoxy-MPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT) is a synthetic tryptamine (B22526) that has emerged as a subject of interest within the scientific community for its psychedelic properties. Structurally analogous to psilacetin (4-AcO-DMT), 4-acetoxy-MPT is widely considered to be a prodrug of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT). This guide provides a comprehensive overview of the current understanding of the neurochemical effects following the administration of 4-acetoxy-MPT, with a focus on its receptor binding profile, functional activity, and in vivo behavioral effects. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of this compound.

Metabolism and Bioactivation: The Prodrug Hypothesis

The prevailing hypothesis surrounding the mechanism of action of 4-acetoxy-MPT is that it functions as a prodrug, undergoing deacetylation in the body to form the pharmacologically active metabolite, 4-HO-MPT.[1] This bioactivation process is presumed to be carried out by esterase enzymes present in the blood and liver. The conversion to 4-HO-MPT is a critical step, as the 4-hydroxy analogue generally exhibits higher affinity and potency at key serotonin (B10506) receptors compared to its 4-acetoxy counterpart.[2] While direct metabolic studies on 4-acetoxy-MPT are limited, research on the in vitro human metabolism of 4-HO-MPT has identified several key metabolites, including 4-OH-MPT-glucuronide, 4-OH-MPT-N-oxide, and 4-hydroxy-propyltryptamine (4-OH-PT). It is anticipated that 4-acetoxy-MPT would produce the same primary metabolites following its initial conversion to 4-HO-MPT.

Figure 1: Proposed metabolic pathway of 4-acetoxy-MPT.

Quantitative Neuropharmacology

The following tables summarize the available quantitative data on the receptor binding affinities and functional activities of 4-acetoxy-MPT and its active metabolite, 4-HO-MPT. For comparative purposes, data for the well-characterized psychedelic, psilocin (4-HO-DMT), is also included where available.

Table 1: Receptor Binding Affinities (Ki, nM)

| Target | 4-Acetoxy-MPT | 4-HO-MPT | Psilocin (4-HO-DMT) |

| Serotonin Receptors | |||

| 5-HT1A | >10,000 | 1,183 | 130 |

| 5-HT1B | >10,000 | 2,754 | 470 |

| 5-HT1D | >10,000 | 1,073 | 220 |

| 5-HT2A | 338 | 59 | 20 |

| 5-HT2B | 1,000 | 114 | 4.6 |

| 5-HT2C | >10,000 | 2,212 | 62 |

| 5-HT6 | >10,000 | 119 | 39 |

| 5-HT7 | >10,000 | 267 | 64 |

| Adrenergic Receptors | |||

| α2A | >10,000 | >10,000 | >10,000 |

| α2B | 309 | >10,000 | >10,000 |

| α2C | >10,000 | >10,000 | >10,000 |

| Histamine Receptors | |||

| H1 | 92 | 92 | 340 |

| Transporters | |||

| SERT | >10,000 | 910 | 4,300 |

| DAT | >10,000 | >10,000 | >10,000 |

Data compiled from Glatfelter et al. (2023) and other sources. Values represent the geometric mean from multiple experiments where available. ">10,000" indicates a Ki value greater than 10,000 nM.

Table 2: In Vitro Functional Activity at 5-HT2 Receptors (Calcium Mobilization Assay)

| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |

| 4-Acetoxy-MPT | h5-HT2A | 307 | 93.1 |

| h5-HT2B | 185 | 99.8 | |

| h5-HT2C | 1,324 | 93.6 | |

| 4-HO-MPT | h5-HT2A | 16.4 | 98.4 |

| h5-HT2B | 12.8 | 100 | |

| h5-HT2C | 436 | 97.2 |

Data from Klein et al. (2021). h indicates human receptor subtypes.

Table 3: In Vivo Behavioral Activity (Head-Twitch Response in Mice)

| Compound | ED50 (mg/kg) | ED50 (µmol/kg) |

| 4-Acetoxy-MPT | 0.55 | 1.41 |

Data from Klein et al. (2021). The head-twitch response (HTR) is a behavioral proxy for 5-HT2A receptor activation in rodents.

Signaling Pathways

The primary mechanism of action for the psychedelic effects of 4-acetoxy-MPT, mediated by its active metabolite 4-HO-MPT, is the agonism of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, is believed to be a key downstream signaling event contributing to the profound alterations in perception, cognition, and mood characteristic of psychedelic compounds.

Figure 2: 5-HT2A receptor signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

-

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in a suitable buffer.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (4-acetoxy-MPT or 4-HO-MPT).

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

References

Serotonin Receptor Binding Affinity of 4-Acetoxy-MPT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin (B10506) receptor binding affinity of 4-acetoxy-N-methyl-N-propyltryptamine (4-acetoxy-MPT), a synthetic tryptamine. The document presents quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of relevant signaling pathways to support research and drug development efforts in the field of serotonergic compounds.

Quantitative Receptor Binding Affinity

The binding affinity of 4-acetoxy-MPT for various serotonin (5-HT) receptors, as well as other notable receptors, has been characterized through radioligand binding assays. The inhibition constants (Ki), which represent the concentration of the compound required to occupy 50% of the receptors, are summarized in the table below. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Inhibition Constant (Ki) in nM |

| Serotonin Receptors | |

| 5-HT1A | 180 |

| 5-HT2A | 130 |

| 5-HT2B | 160 |

| 5-HT2C | 1,200 |

| 5-HT6 | >10,000 |

| 5-HT7 | 2,700 |

| Other Receptors | |

| Alpha-2B Adrenergic | 480 |

| Histamine H1 | 180 |

Data sourced from Glatfelter et al., 2023.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for 4-acetoxy-MPT is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an experiment.

Materials and Reagents

-

Cell Membranes: Clonal cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT2A).

-

Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test Compound: 4-acetoxy-MPT.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2, EDTA).

-

Non-specific Binding Control: A high concentration of a non-radioactive ligand known to bind to the receptor (e.g., unlabeled ketanserin).

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

96-well Plates: For conducting the assay.

-